molecular formula C9H10O2 B3030919 2-(Methoxymethyl)benzaldehyde CAS No. 106020-70-6

2-(Methoxymethyl)benzaldehyde

Cat. No.: B3030919
CAS No.: 106020-70-6
M. Wt: 150.17 g/mol
InChI Key: GPWBSZYCZARIHN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWBSZYCZARIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482175
Record name 2-(METHOXYMETHYL)BENZALDEHYDE
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Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106020-70-6
Record name 2-(METHOXYMETHYL)BENZALDEHYDE
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URL https://comptox.epa.gov/dashboard/DTXSID50482175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)benzaldehyde
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Contextualization Within Ortho Substituted Aromatic Aldehyde Chemistry

The chemical behavior of 2-(Methoxymethyl)benzaldehyde is deeply rooted in its identity as an ortho-substituted aromatic aldehyde. This class of compounds is known for the distinct interactions between the adjacent aldehyde and substituent groups, which can profoundly influence reaction outcomes.

The proximity of the ortho substituent to the aldehyde can lead to significant steric and electronic effects. Sterically, the substituent can direct the approach of incoming reagents, often leading to high levels of diastereoselectivity in nucleophilic additions to the aldehyde. Electronically, the nature of the substituent can modulate the reactivity of the aldehyde. Electron-donating groups tend to decrease the electrophilicity of the aldehyde carbonyl, while electron-withdrawing groups have the opposite effect. numberanalytics.comorgosolver.com

A notable characteristic of ortho-substituted aldehydes is their propensity to undergo intramolecular reactions. The close arrangement of the two functional groups facilitates cyclization reactions, making them valuable precursors for the synthesis of a wide array of heterocyclic systems. Furthermore, studies on the decomposition of substituted aromatic aldehydes under hydrothermal conditions have shown that ortho-hydroxy substituents, which can be generated from methoxy (B1213986) groups, enhance the cleavage of the formyl group. acs.org This highlights the unique reactivity imparted by ortho-functionalization.

Strategic Importance of the Methoxymethyl Ether Functionality

Established Synthetic Routes

Synthesis from 1-Bromo-2-(methoxymethyl)benzene (B1281725)

A primary and well-documented route to this compound involves the formylation of 1-bromo-2-(methoxymethyl)benzene. This transformation is typically accomplished through a metal-halogen exchange reaction followed by the introduction of a formyl group.

One common approach is the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to generate an aryllithium intermediate. acs.org This highly reactive species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). acs.orgwalisongo.ac.id The reaction is generally performed at low temperatures, such as -78°C, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium intermediate. acs.org Subsequent workup with an aqueous acid solution hydrolyzes the intermediate to afford the desired aldehyde. walisongo.ac.id

An alternative to lithium-halogen exchange is the Grignard reaction. google.com This involves reacting 1-bromo-2-(methoxymethyl)benzene with magnesium metal to form the corresponding Grignard reagent. google.com This organomagnesium compound can then be treated with a formylating agent to yield this compound. google.com

The following table summarizes a typical reaction for this synthesis:

ReactantReagentsProductNotes
1-Bromo-2-(methoxymethyl)benzene1. n-BuLi, Et₂O, -78°C2. DMF3. Aqueous workupThis compoundThe reaction proceeds via an aryllithium intermediate. acs.org

Precursor Chemistry: Transformation from Related Aromatic Halides and Ethers

The synthesis of this compound can also be approached from other precursors, such as 2-bromobenzyl methyl ether and 2-bromobenzaldehyde.

Starting from 2-bromobenzaldehyde, a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride can be employed to introduce the methoxymethyl group. beilstein-journals.org This reaction typically uses a strong base like n-butyllithium to generate the ylide in THF at 0°C, leading to the formation of a vinyl ether intermediate which is then hydrolyzed with aqueous acid to furnish the target aldehyde. beilstein-journals.org

Another strategy involves the protection of the aldehyde group in 2-bromobenzaldehyde, for example as a dioxolane, followed by a reaction to introduce the methoxymethyl functionality. chemsrc.com

Advanced Synthetic Approaches and Methodological Development

Regioselective Functionalization Techniques

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxymethyl ether group can act as a directed metalation group, facilitating the removal of a proton from the adjacent ortho position by a strong base. cdnsciencepub.com However, in the case of benzyl (B1604629) methyl ether, benzylic lithiation can occur in competition with ortho-lithiation. The choice of base and reaction conditions is crucial to control the regioselectivity. For instance, the use of n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) has been shown to favor benzylic lithiation.

Catalytic Pathways for Benzaldehyde (B42025) Derivatization

Catalytic methods offer an alternative and often more efficient approach to the synthesis of benzaldehyde derivatives. Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. evitachem.com For instance, a palladium catalyst could potentially be used to couple a suitable organometallic reagent with a protected 2-halobenzaldehyde derivative.

Furthermore, catalytic C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. mdpi.com A palladium-catalyzed directed ortho-arylation of 2-alkyl-substituted isonicotinic acids has been reported, demonstrating the potential for regioselective C-H functionalization. mdpi.com While not directly applied to this compound, this methodology suggests a possible catalytic route for its synthesis.

Another area of development is the use of photocatalysis. acs.org Photocatalysts can enable novel bond constructions under mild conditions, although their specific application to the synthesis of this compound is not yet extensively documented. acs.org

The following table outlines some advanced synthetic concepts:

Synthetic ApproachKey FeaturesPotential Application
Directed ortho-lithiationUtilizes a directing group to achieve regioselective C-H activation. cdnsciencepub.comDirect formylation of benzyl methyl ether at the ortho position.
Palladium-Catalyzed Cross-CouplingForms new bonds efficiently under catalytic conditions. evitachem.comCoupling of a formyl-containing fragment to a methoxymethyl-substituted aryl halide.
Catalytic C-H ActivationDirect functionalization of C-H bonds, minimizing pre-functionalization steps. mdpi.comDirect introduction of a formyl group at the ortho position of benzyl methyl ether.

Reactivity and Transformational Chemistry of 2 Methoxymethyl Benzaldehyde

Carbonyl Reactivity in Complex Synthetic Environments

The aldehyde group in 2-(methoxymethyl)benzaldehyde is a primary site for nucleophilic attack and condensation reactions, enabling the construction of larger molecular frameworks.

Condensation Reactions, Including Porphyrin Synthesis

This compound serves as a crucial building block in the synthesis of meso-substituted porphyrins. researchgate.net Porphyrins are large heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits. The synthesis of these complex structures often involves the condensation of aldehydes with pyrrole. wikipedia.org

In a typical procedure, this compound is reacted with pyrrole under acidic conditions, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). rsc.org This condensation reaction leads to the formation of a dipyrromethane, which can then undergo further reaction and cyclization to form the porphyrin ring. worldscientific.com Subsequent oxidation, commonly with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the final aromatic porphyrin. rsc.org The methoxymethyl group can be carried through the synthesis and later transformed, offering a handle for further functionalization of the porphyrin periphery. worldscientific.com

Mechanochemical methods have also been developed for porphyrin synthesis, where grinding equimolar amounts of an aldehyde and pyrrole with an acid catalyst can lead to the formation of the porphyrin precursors without the need for a solvent. nih.gov This approach has been shown to be effective for various aromatic aldehydes. nih.gov

Table 1: Key Reagents in Porphyrin Synthesis involving this compound

Reagent/Catalyst Role in Synthesis
Pyrrole Forms the heterocyclic subunits of the porphyrin ring.
Boron trifluoride etherate (BF₃·OEt₂) Acts as a Lewis acid catalyst to promote condensation. rsc.org

Olefination Reactions, such as Wittig Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.org This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, to convert the carbonyl group into a carbon-carbon double bond. For this compound, this transformation allows for the introduction of a variety of olefinic side chains at the ortho position of the benzene (B151609) ring.

The Wittig reagent is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. libretexts.org The resulting ylide then reacts with the aldehyde in a process that involves a betaine (B1666868) intermediate and an oxaphosphetane ring, which ultimately decomposes to the desired alkene and triphenylphosphine oxide. libretexts.org A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, avoiding the mixtures of isomers that can result from other elimination reactions. mnstate.edu

The methoxymethyl group generally remains intact under the conditions of the Wittig reaction, allowing for the synthesis of ortho-substituted styrenes with a preserved methoxymethyl functionality for potential subsequent transformations. mcmaster.ca

Ortho-Methoxymethyl Group Transformations

The methoxymethyl group in this compound can be viewed as a protected form of a hydroxymethyl or a precursor to other functional groups, making its selective transformation a key aspect of its synthetic utility.

Selective Deprotection Strategies

The methoxymethyl (MOM) ether is a common protecting group for alcohols. Its removal, or deprotection, can be achieved under various conditions, often with high selectivity in the presence of other functional groups. researchgate.net A number of methods have been developed for the cleavage of MOM ethers. organic-chemistry.org For instance, treatment with zinc bromide (ZnBr₂) and a thiol, such as n-propanethiol, can rapidly and selectively deprotect MOM ethers of primary, secondary, and tertiary alcohols. researchgate.net

In the context of porphyrin chemistry, after the synthesis of a porphyrin bearing methoxymethyl groups, these can be cleaved using reagents like hydrogen bromide (HBr) in acetic acid. rsc.orgworldscientific.com This deprotection unmasks a bromomethyl group, which is a versatile handle for further functionalization. worldscientific.com

Functional Group Interconversions of the Methoxymethyl Moiety

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.orgsolubilityofthings.com The methoxymethyl group, once deprotected to a hydroxymethyl group, can be converted into a variety of other functionalities. For example, the resulting alcohol can be oxidized to an aldehyde or a carboxylic acid.

Alternatively, the bromomethyl group, formed from the deprotection of the methoxymethyl ether with HBr, is highly susceptible to nucleophilic substitution. worldscientific.comvanderbilt.edu It can be reacted with nucleophiles such as azide (B81097) anions to introduce new functional groups. worldscientific.com This strategy has been employed in the synthesis of functionalized porphyrins, where the bromomethyl-substituted porphyrin is reacted with sodium azide to yield an azidomethyl-substituted porphyrin. worldscientific.com This azide can then be further transformed, for example, through a Staudinger reaction with triphenylphosphine to form a phosphazene, which can then be reacted with carboxylic acids to generate amides. worldscientific.com

Aromatic Ring Reactivity and Substitution Chemistry

The reactivity of the aromatic ring in this compound towards electrophilic substitution is influenced by the electronic properties of both the aldehyde and the methoxymethyl substituents. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. lkouniv.ac.in Conversely, the methoxymethyl group is an ortho, para-directing group.

The combined effect of these two groups will dictate the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating character of the ether oxygen in the methoxymethyl group can partially offset the deactivating effect of the aldehyde. However, the strong deactivating nature of the aldehyde group generally makes electrophilic aromatic substitution on this ring challenging. libretexts.org

In contrast, nucleophilic aromatic substitution, which is favored by electron-withdrawing groups, could potentially occur if a suitable leaving group is present on the ring. masterorganicchemistry.com The presence of the electron-withdrawing aldehyde group would facilitate such a reaction. masterorganicchemistry.com

Mechanistic Investigations of Key Reactions

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde carbonyl group and the influence of the ortho-methoxymethyl substituent. Understanding the mechanisms of its key reactions is crucial for controlling reaction outcomes and designing synthetic pathways to more complex molecules. Mechanistic investigations, combining experimental evidence with computational modeling, provide deep insights into the transient species and energy profiles of these transformations.

The aldehyde functional group in this compound is the primary site of reactivity, readily undergoing nucleophilic attack. The absence of α-hydrogens on the carbon atom adjacent to the carbonyl group precludes reactions that proceed via enolate intermediates, such as the aldol (B89426) condensation. allen.in Instead, it undergoes a range of other characteristic aldehyde reactions.

Nucleophilic Addition and Acetal (B89532) Formation: Like other benzaldehydes, this compound reacts with nucleophiles such as alcohols. In the presence of an acid catalyst, the reaction with an alcohol like methanol (B129727) leads to the formation of a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal. researchgate.net

The mechanism commences with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a water molecule yield a resonance-stabilized oxocarbenium ion. Finally, a second methanol molecule attacks this electrophilic species to give the final acetal product after deprotonation. acs.org

Cannizzaro-Type Reactions: In the presence of a strong base, aldehydes lacking α-hydrogens undergo a disproportionation reaction known as the Cannizzaro reaction. allen.in It is expected that this compound would undergo this reaction to yield one molecule of 2-(methoxymethyl)benzyl alcohol and one molecule of 2-(methoxymethyl)benzoic acid (as its salt). allen.inresearchgate.net

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral hydrated anion. allen.in This intermediate then acts as a hydride donor, transferring a hydride ion (H⁻) directly to the carbonyl carbon of a second aldehyde molecule. allen.inresearchgate.net This hydride transfer is the rate-determining step and results in the simultaneous oxidation of the first molecule to a carboxylic acid and reduction of the second to an alkoxide, which is then protonated by the solvent. researchgate.net

Formation of Imines and Related Derivatives: The reaction of this compound with primary amines yields imines (or Schiff bases). This condensation reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the compound has been used in the synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives. researchgate.net The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then dehydrated, often under acidic catalysis, to form the final imine product.

The following table summarizes the key reaction types, the intermediates involved, and the final products for this compound.

Reaction TypeKey ReagentsKey IntermediatesExpected Product(s)
Acetal Formation Methanol, Acid Catalyst (e.g., H₂SO₄)Protonated Aldehyde, Tetrahedral Hemiacetal, Oxocarbenium IonThis compound dimethyl acetal
Cannizzaro Reaction Strong Base (e.g., NaOH)Tetrahedral Hydrated Anion2-(Methoxymethyl)benzyl alcohol and Sodium 2-(methoxymethyl)benzoate
Imine Formation Primary Amine (R-NH₂)CarbinolamineN-(2-(methoxymethyl)benzylidene)amine
Reduction Reducing Agent (e.g., NaBH₄)Alkoxide2-(Methoxymethyl)benzyl alcohol
Oxidation Oxidizing Agent (e.g., KMnO₄)---2-(Methoxymethyl)benzoic acid

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental studies of reaction mechanisms. allen.in It allows for the detailed exploration of reaction energy profiles, the characterization of transient intermediates, and the visualization of transition state structures that are often difficult or impossible to observe experimentally.

For this compound, computational studies can provide significant insights into its reactivity. For example, in heterocyclisation reactions, computational analysis can compare different potential pathways, such as a 1,2-shift versus a base-mediated process, by calculating the activation energy for each route. ambeed.com A lower activation barrier indicates a more kinetically favorable pathway. ambeed.com

Modeling Reaction Pathways: Computational models can be used to investigate the entire reaction coordinate for the transformations of this compound. For the Cannizzaro reaction, DFT calculations could map the energy changes as the hydroxide ion approaches the carbonyl carbon, through the formation of the tetrahedral intermediate, to the hydride transfer transition state, and finally to the products. This would allow for the quantification of the activation energy and the reaction enthalpy.

Investigating Intermediate Stability: The stability of proposed intermediates, such as the tetrahedral species in the Cannizzaro reaction or the oxocarbenium ion in acetal formation, can be assessed computationally. Geometric optimization and frequency calculations can confirm that these species are true minima on the potential energy surface.

Predicting Selectivity: In reactions with multiple potential outcomes, computational studies can help predict the selectivity. By calculating the energy barriers for competing pathways, researchers can determine which product is likely to be favored under kinetic control. This predictive power is invaluable in the development of new synthetic methodologies.

The table below outlines potential computational investigations for key reactions of this compound.

Reaction StudiedComputational MethodObjective of StudyPotential Insights
Cannizzaro Reaction DFT (e.g., B3LYP) with a suitable basis setCalculate the energy profile, locate the transition state for hydride transfer.Determine the rate-determining step's activation energy; confirm the structure of the dianionic intermediate.
Acetal Formation DFT with an implicit solvent modelModel the stepwise mechanism, including proton transfers and water elimination.Compare the energetics of different protonation sites; evaluate the stability of the oxocarbenium ion intermediate.
Reductive Etherification DFTInvestigate the mechanism of reductive etherification versus direct reduction to the methyl group. researchgate.netElucidate the role of the catalyst and solvent in directing selectivity towards the ether or the fully reduced product.

Applications of 2 Methoxymethyl Benzaldehyde in Complex Molecule Synthesis

Building Block for Macrocyclic and Supramolecular Architectures

The bifunctional nature of 2-(methoxymethyl)benzaldehyde makes it an ideal starting material for constructing large, well-defined molecular structures such as macrocycles. These architectures are of significant interest in fields like materials science and host-guest chemistry.

Porphyrins are large macrocyclic compounds that are fundamental to many biological processes and have applications in catalysis and materials science. This compound serves as a key precursor in the construction of unsymmetrical porphyrin systems. In a notable example, it is used in a mixed aldehyde porphyrin condensation reaction. rsc.org

The synthesis involves the reaction of this compound (referred to as aldehyde 5 in the study) with another aldehyde, such as commercial 4-n-butylbenzaldehyde, and pyrrole (B145914). rsc.org This condensation is typically carried out using a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) with ethanol (B145695) as a co-catalyst, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This method yields both an unsymmetrical porphyrin, incorporating the methoxymethyl substituent, and a symmetrical derivative. rsc.org

Table 1: Porphyrin Synthesis Reactants

Reactant Role
This compound Aldehyde Precursor
4-n-Butylbenzaldehyde Aldehyde Precursor
Pyrrole Porphyrin Core Building Block
BF₃·OEt₂ Lewis Acid Catalyst

This approach demonstrates the utility of this compound in creating specifically functionalized porphyrins that can be further elaborated for various applications.

Asphaltenes are complex and heavy components of crude oil, and their aggregation can cause significant problems during oil production and refining. rsc.orgresearchgate.net To better understand their behavior, scientists synthesize well-defined model compounds that mimic the proposed structures of native asphaltenes, often categorized as "island" (a large aromatic core) or "archipelago" (smaller aromatic units linked by aliphatic chains) types. rsc.org

The porphyrin synthesized from this compound plays a crucial role in creating such model compounds. rsc.orgresearchgate.net For instance, an unsymmetrical porphyrin bearing a methoxymethyl group was further modified and metallated with nickel to produce a Ni(II) porphyrin functionalized with an alkyl carboxylic acid. rsc.orgresearchgate.net This acidic porphyrin serves as a model for one type of asphaltene component. It is then used in spectroscopic studies to investigate aggregation behavior with a second, basic model compound. rsc.orgresearchgate.net These studies, which probe the acid-base interactions that can lead to aggregation, are vital for developing a deeper understanding of asphaltene chemistry and devising mitigation strategies. rsc.org

Precursor in Porphyrin Systems Construction

Synthesis of Advanced Organic Intermediates

Beyond macrocycles, this compound is a precursor for smaller, yet highly functionalized, organic intermediates that are pivotal in multi-step syntheses.

Pericyclic reactions, such as the Claisen rearrangement, are powerful tools in organic synthesis for their ability to form carbon-carbon bonds with high stereoselectivity. numberanalytics.comnih.gov These reactions often proceed through intermediates like allyl vinyl ethers. nih.gov However, a review of the scientific literature did not yield specific examples of this compound being directly utilized in the formation of allyl vinyl ethers for subsequent pericyclic rearrangements.

Quinazolines and naphthyridines are nitrogen-containing heterocyclic scaffolds that are prevalent in many biologically active compounds and pharmaceuticals. organic-chemistry.orgresearchgate.netuobaghdad.edu.iq Various synthetic methods exist for constructing these ring systems, often involving the condensation of an aldehyde with an appropriate amino-substituted precursor. organic-chemistry.orgrsc.org Despite the suitability of aldehydes for this purpose, a detailed search of the available literature did not provide specific instances of this compound being employed in the synthesis of quinazoline (B50416) or naphthyridine derivatives. For example, the synthesis of dibenzo[b,h] researchgate.netCurrent time information in Bangalore, IN.naphthyridines has been achieved using 2-acetylaminobenzaldehyde, a structurally related but distinct starting material. rsc.org

Formation of Allyl Vinyl Ethers for Pericyclic Rearrangements

Role in Convergent and Divergent Synthetic Strategies

The synthesis of the unsymmetrical porphyrin described in section 4.1.1 is a clear example of a convergent approach. rsc.orgresearchgate.net Here, two different aldehyde fragments (this compound and 4-n-butylbenzaldehyde) are synthesized or procured separately and then combined with pyrrole in a single key step to assemble the complex macrocyclic structure. rsc.org This strategy is highly efficient for creating complex, non-symmetrical molecules like the asphaltene model compounds. researchgate.net

While direct examples are not prominent in the literature, this compound is well-suited for divergent synthetic strategies. Its aldehyde group can be reacted with a wide variety of nucleophiles or reagents to create an array of initial products. The methoxymethyl ether group can then be cleaved or modified in subsequent steps, providing another point of diversification. This would allow for the rapid generation of a library of related compounds from a single, common starting material, which is particularly useful in medicinal chemistry for structure-activity relationship studies.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-n-Butylbenzaldehyde
Pyrrole
Boron trifluoride etherate
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Nickel(II) acetate (B1210297) tetrahydrate
Quinazolines
Naphthyridines

Derivatives and Analogues of 2 Methoxymethyl Benzaldehyde

Synthesis of Substituted Analogues (e.g., 4-(Benzyloxy)-2-(methoxymethyl)benzaldehyde)

The synthesis of substituted analogues of 2-(methoxymethyl)benzaldehyde involves multi-step strategies that allow for the precise installation of various functional groups on the benzaldehyde (B42025) core. A representative example is the synthesis of analogues bearing additional alkoxy groups, such as a benzyloxy group at the 4-position.

General synthetic routes often commence with a readily available substituted phenol (B47542) or benzaldehyde. For instance, the synthesis of a 4-(benzyloxy) substituted analogue might start from a dihydroxybenzaldehyde derivative. The selective protection of one hydroxyl group allows for the modification of the other. For example, starting with 3,4-dihydroxybenzaldehyde, one can selectively benzylate one hydroxyl group. up.pt Subsequent reaction of the remaining hydroxyl group, for instance with a reagent to introduce the methoxymethyl group at the 2-position, would yield the desired scaffold.

A common method for introducing a methoxymethyl group onto a phenol is by reaction with chloromethyl methyl ether in the presence of a base. Alternatively, the methoxymethyl group can be introduced onto a pre-existing hydroxymethyl group via methylation. For example, the reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) with methanol (B129727) can yield 2-hydroxy-5-(methoxymethyl)benzaldehyde. lp.edu.ua

The formylation step, which introduces the aldehyde group, can be achieved through various methods. One such method is the reaction of a lithiated aryl species with N,N-dimethylformamide (DMF). acs.org For example, an appropriately substituted bromoarene can be treated with n-butyllithium followed by DMF to generate the aldehyde functionality. acs.org

A plausible synthetic sequence for an analogue like 4-(benzyloxy)-2-(methoxymethyl)benzaldehyde (B6297084) could involve the following key transformations:

Starting with a suitably substituted aromatic precursor, such as a bromophenol.

Protection of the hydroxyl group, for instance as a benzyl (B1604629) ether.

Introduction of a hydroxymethyl group at the ortho position, which can then be methylated to form the methoxymethyl group.

Formylation of the aromatic ring at the desired position, often via a lithiation-formylation sequence, to install the aldehyde group.

The table below summarizes a synthetic approach for a related compound, 2,6-bis(methoxymethoxy)-4-(methoxymethyl)benzaldehyde, which highlights the key reaction types involved in building such structures. acs.org

StepReactantReagentsProductReaction Type
12-Bromo-1,3-bis(methoxymethoxy)-5-(hydroxymethyl)benzeneNaH, Iodomethane2-Bromo-1,3-bis(methoxymethoxy)-5-(methoxymethyl)benzeneEtherification
22-Bromo-1,3-bis(methoxymethoxy)-5-(methoxymethyl)benzenen-BuLi, DMF2,6-Bis(methoxymethoxy)-4-(methoxymethyl)benzaldehydeHalogen-metal exchange, Formylation

Influence of Substituent Effects on Chemical Reactivity and Selectivity

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzaldehyde ring alter the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. For example, in nucleophilic addition reactions, p-nitrobenzaldehyde is significantly more reactive than benzaldehyde itself. acs.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the carbonyl carbon, reducing its electrophilicity and decreasing its reactivity towards nucleophiles. acs.org The methoxymethyl group at the ortho position in this compound is generally considered to be electron-donating.

In the context of oxidation reactions, the presence of EDGs facilitates the reaction, while EWGs retard it. Conversely, in reactions like the aldol (B89426) reaction, EWGs on the benzaldehyde derivative can lead to an increased reaction rate due to the enhanced electrophilicity of the aldehyde. researchgate.net

Steric Effects: Substituents at the ortho position to the aldehyde group can exert significant steric hindrance, which can influence both reactivity and selectivity.

Reactivity: A bulky ortho-substituent can hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. However, in some cases, ortho-substituents can cause steric acceleration.

Selectivity: The presence of an ortho-substituent can control the stereochemical outcome of a reaction. For instance, in Wittig reactions, aldehydes with ortho-heteroatom substituents, such as an ortho-alkoxy group, consistently show increased selectivity for the Z-alkene product. ucd.ie This is attributed to a cooperative effect that favors the formation of the cis-oxaphosphetane intermediate. ucd.ie

The table below summarizes the general influence of different types of substituents on the reactivity of the aldehyde group in benzaldehyde derivatives.

Substituent TypePositionEffect on Carbonyl ElectrophilicityReactivity towards Nucleophiles
Electron-Donating (e.g., -OCH₃, -CH₃)Para, OrthoDecreaseDecrease
Electron-Withdrawing (e.g., -NO₂, -CN)Para, OrthoIncreaseIncrease
Bulky Group (e.g., -tBu)OrthoNo direct electronic effectDecrease (due to steric hindrance)

Design of Next-Generation Precursors and Building Blocks

Derivatives of this compound are valuable as next-generation precursors and building blocks in organic synthesis, enabling the construction of complex and biologically active molecules. sigmaaldrich.com The strategic placement of the aldehyde and methoxymethyl groups, along with other substituents, allows for a variety of chemical transformations.

These substituted benzaldehydes serve as key intermediates in the total synthesis of natural products and in the development of pharmaceuticals. sigmaaldrich.com For example, substituted benzaldehydes are crucial starting materials for creating inhibitors of enzymes like aldosterone (B195564) synthase and for synthesizing antiviral compounds. sigmaaldrich.com The aldehyde group provides a handle for various carbon-carbon bond-forming reactions such as the Wittig, aldol, and Grignard reactions, allowing for the extension of the carbon skeleton.

The design of novel building blocks focuses on incorporating specific functionalities that can direct subsequent reactions or impart desired properties to the final molecule. For instance, a bromo-substituted analogue of this compound can be used in cross-coupling reactions to introduce complex aryl groups. The methoxymethyl group itself can play a role in directing reactions or can be a key structural feature in the target molecule.

The use of these advanced building blocks is evident in the synthesis of complex heterocyclic systems. For example, substituted salicylaldehydes, which are structurally related to this compound derivatives, are used to synthesize benzofurans and coumarins. lp.edu.ua Furthermore, these aldehydes are employed in multicomponent reactions like the Petasis borono-Mannich reaction to create complex amine derivatives. lp.edu.ua

The development of these precursors is also central to creating libraries of compounds for drug discovery. By systematically varying the substituents on the benzaldehyde ring, chemists can generate a diverse set of molecules for screening against biological targets. wiley.com For example, various substituted benzaldehydes have been used as precursors for synthesizing libraries of potential inhibitors for the protein-protein interaction of STAT3, a target in cancer therapy.

The following table lists some complex molecular classes and the types of reactions where substituted benzaldehydes, including analogues of this compound, are used as key building blocks.

Target Molecular ClassKey Reaction TypeExample Application
Bioactive Heterocycles (e.g., Coumarins)Condensation ReactionsSynthesis of fluorescent coumarin (B35378) analogues. acs.org
NeolignansAldol CondensationSynthesis of insecticidal analogues.
Enzyme InhibitorsWittig Reaction, Cross-CouplingDevelopment of aldosterone synthase inhibitors. sigmaaldrich.com
Complex Natural ProductsMulti-step SynthesisTotal synthesis of engelhardione.

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of benzaldehyde (B42025) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. rjpn.org Traditional synthetic methods often rely on toxic reagents and harsh conditions, but emerging research offers sustainable alternatives. rjpn.orgrasayanjournal.co.in

Key green approaches applicable to the synthesis of 2-(Methoxymethyl)benzaldehyde and related compounds include the use of safer, renewable solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave irradiation. rjpn.orgscielo.org.bo For instance, microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in condensation reactions involving benzaldehydes. scielo.org.bo Another core principle is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. core.ac.uk

Heterogeneous catalysis represents a significant advance in green synthesis. Catalysts such as sodium hydrogen sulfate (B86663) supported on silica (B1680970) gel (NaHSO₄·SiO₂) have been effectively used for reactions like the chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature, offering high yields and simple workup procedures. researchgate.net This method is particularly relevant for syntheses involving the methoxymethyl group, providing a mild and efficient way to manage protecting groups. researchgate.net The development of solid acid and base catalysts, including mixed metal oxides, also provides reusable and environmentally benign options for condensation reactions. researchgate.net

FeatureConventional Synthesis MethodsGreen Chemistry Approaches
Solvents Often use toxic and non-renewable solvents (e.g., benzene). Prioritize water, ethanol (B145695), or solvent-free conditions. rjpn.org
Catalysts May use stoichiometric, hazardous reagents.Employ reusable, non-toxic heterogeneous or biocatalysts. core.ac.ukresearchgate.net
Energy Typically require prolonged heating under reflux.Utilize energy-efficient methods like microwave or ultrasound. rasayanjournal.co.inscielo.org.bo
Atom Economy Can have lower atom economy with significant by-product formation. core.ac.ukDesigned to maximize atom economy and minimize waste. rjpn.org
Workup Often involves complex and solvent-intensive purification steps.Simpler workup, easy catalyst recovery, and cleaner product isolation. rasayanjournal.co.in

Novel Catalytic Applications in Organic Transformations

This compound is a valuable substrate in a variety of novel catalytic organic transformations, enabling the construction of complex molecular architectures. The presence of both an aldehyde and a methoxymethyl ether functional group allows for diverse reactivity in modern synthetic methodologies.

One emerging area is the use of advanced oxidation catalysts. While traditional oxidations can be harsh, new systems offer greater selectivity. For example, heterogeneous catalysts based on metal-organic frameworks (MOFs) are being developed for the selective oxidation of substituted styrenes to their corresponding benzaldehydes with high efficiency and selectivity under mild conditions. mdpi.com Such systems could be adapted for transformations involving precursors to this compound. Iron-catalyzed C-H functionalization is another frontier, where traditionally inert C-H bonds are activated to form new bonds, potentially streamlining synthetic routes by avoiding intermediate steps. umich.edu

The compound is also an ideal candidate for sophisticated carbon-carbon bond-forming reactions. The Baylis-Hillman reaction, an organocatalyzed process, couples activated alkenes with electrophiles like this compound to create multifunctional chiral molecules. acs.org Furthermore, its aldehyde group readily participates in Knoevenagel condensations, and research into novel catalysts like ceria-zirconia mixed oxides (CeZrO₄−δ) is enabling this reaction to proceed under milder, more efficient conditions. researchgate.net These catalytic methods expand the synthetic toolbox, allowing this compound to be used in the creation of diverse and complex products. researchgate.netacs.org

Catalytic TransformationCatalyst TypePotential Product ClassResearch Focus
Knoevenagel Condensation Heterogeneous solid bases (e.g., CeZrO₄−δ) researchgate.netSubstituted alkenesHigh efficiency, catalyst reusability, mild conditions. researchgate.net
Baylis-Hillman Reaction Tertiary amines, phosphines (Organocatalysis) acs.orgMultifunctional allylic alcoholsAsymmetric synthesis, creation of chiral centers. acs.org
C-H Functionalization Iron complexes umich.eduComplex substituted aromaticsActivation of inert bonds, step-economy. umich.edu
Selective Oxidation Metal-Organic Frameworks (MOFs) mdpi.comCarboxylic acids, etc.High selectivity, mild conditions, catalyst recyclability. mdpi.com

Development as a Versatile Synthon for Functional Materials Chemistry

A synthon is a molecular unit that serves as a building block for the synthesis of larger, more complex structures. This compound is emerging as a versatile synthon for the development of functional materials, including polymers, bioactive molecules, and specialized organic compounds. researchgate.net Its two distinct functional groups—the aldehyde and the methoxymethyl ether—can be manipulated independently to construct intricate molecular frameworks.

In materials science, the incorporation of benzaldehyde derivatives into polymer structures can impart specific properties such as thermal stability or enhanced mechanical strength. The aldehyde functionality of this compound allows it to be integrated into polymer backbones or used as a reactive site for surface functionalization.

The compound is also a valuable precursor for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional dyes. For example, it can be used in multi-step syntheses to produce indole (B1671886) alkaloids, such as 4-(methoxymethyl)-2-methylindole, which are of interest for their biological activity. rsc.org The aldehyde group can participate in condensation reactions to form azatrienes, which then undergo 6π-electrocyclization to build complex heterocyclic systems like carbolines. researchgate.net Similarly, it can be employed in the synthesis of coumarins, a class of compounds known for their fluorescence and biological properties, through reactions like the Horner-Wadsworth-Emmons condensation. researchgate.netacs.org The ability to use this compound to construct such diverse and functional molecular scaffolds underscores its growing importance as a key synthetic intermediate.

Functional Material ClassSynthetic StrategyKey Intermediate/ReactionPotential Application
Functional Polymers Incorporation into polymer matrices. Condensation polymerizationCoatings, adhesives, composites.
Indole Alkaloids Multi-step heterocyclic synthesis. rsc.orgBartoli indole synthesisBiologically active compounds. rsc.org
Coumarin (B35378) Derivatives Condensation and cyclization. acs.orgHorner-Wadsworth-Emmons reactionFluorescent probes, pharmaceuticals. researchgate.net
Carboline Systems Azaelectrocyclization. researchgate.netFormation of azatrienesBioactive heterocycles. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.